molecular formula C21H22ClNO2 B14794325 1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine

1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine

Cat. No.: B14794325
M. Wt: 355.9 g/mol
InChI Key: RGJIBKBCXYNYAA-UHFFFAOYSA-N
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Description

1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a chromenyl group, which is further substituted with a chlorophenyl and a methoxy group

Preparation Methods

The synthesis of 1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with 6-methoxy-2H-chromen-3-one under basic conditions to form the chromenyl intermediate.

    Attachment of the Pyrrolidine Ring: The chromenyl intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst, such as palladium, to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chromenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential as a drug candidate.

    Industrial Applications: The compound’s stability and reactivity make it useful in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine can be compared to other similar compounds, such as:

    1-(4-Chlorophenyl)pyrrolidine: This compound lacks the chromenyl and methoxy groups, making it less complex and potentially less active in certain applications.

    6-Methoxy-2H-chromen-3-yl)pyrrolidine: This compound lacks the chlorophenyl group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.

Properties

Molecular Formula

C21H22ClNO2

Molecular Weight

355.9 g/mol

IUPAC Name

1-[[4-(4-chlorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine

InChI

InChI=1S/C21H22ClNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3

InChI Key

RGJIBKBCXYNYAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)Cl)CN4CCCC4

Origin of Product

United States

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